2-Hydroxy-3-(trifluoromethyl)phenylboronic acid

Vue d'ensemble

Description

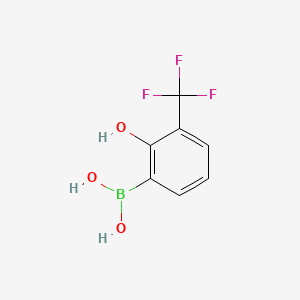

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is an organic compound with the molecular formula C7H6BF3O3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

The synthesis of 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include mild temperatures and the presence of a base, such as potassium carbonate, to facilitate the coupling process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Suzuki-Miyaura Coupling: This is the most prominent reaction, where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Synthetic Applications

1.1 Suzuki Coupling Reactions

One of the primary applications of 2-hydroxy-3-(trifluoromethyl)phenylboronic acid is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a powerful tool for synthesizing complex organic molecules. Specifically, this compound can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives , which are valuable in developing various pharmaceuticals and agrochemicals .

1.2 Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of bioactive molecules. For instance, it is utilized to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine , which has been studied as a potential antagonist of corticotropin-releasing hormone (CRH). This application highlights its relevance in drug discovery and development .

Material Science Applications

2.1 Polymer Chemistry

In material science, this compound can act as a reactive monomer in the preparation of polymers with specific properties. Its trifluoromethyl group contributes to enhancing the thermal and chemical stability of the resulting materials, making them suitable for high-performance applications .

2.2 Functionalization of Surfaces

The compound can also be used for functionalizing surfaces in sensor technology and catalysis. By modifying surfaces with boronic acids, researchers can create materials with tailored properties for specific interactions, such as sensing biomolecules or enhancing catalytic activity .

Case Study 1: Pharmaceutical Development

In a study published in the Canadian Journal of Chemistry, researchers demonstrated the utility of this compound in synthesizing complex heterocycles relevant to drug development. The study emphasized its role in creating compounds that exhibit biological activity against specific targets .

Case Study 2: Advanced Material Synthesis

Research published in Tetrahedron explored the use of this boronic acid derivative in synthesizing new polymeric materials with enhanced properties for electronic applications. The study found that incorporating this compound into polymer matrices significantly improved their electrical conductivity and thermal stability .

Safety and Handling Considerations

When handling this compound, standard safety precautions should be observed due to its potential irritant properties. Personal protective equipment such as gloves and eye protection is recommended during its use.

Summary Table of Applications

Mécanisme D'action

The mechanism by which 2-Hydroxy-3-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparaison Avec Des Composés Similaires

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.

2-(Trifluoromethyl)phenylboronic acid: Another similar compound, but with different reactivity due to the position of the trifluoromethyl group.

4-(Trifluoromethyl)phenylboronic acid: This compound has the trifluoromethyl group in the para position, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it highly valuable in various chemical transformations .

Activité Biologique

2-Hydroxy-3-(trifluoromethyl)phenylboronic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, properties, and biological activity, particularly focusing on its antimicrobial effects and mechanisms of action.

Chemical Structure and Properties

This compound features a boronic acid group that is known for its ability to form reversible covalent bonds with diols. The presence of the trifluoromethyl group enhances its lipophilicity and acidity, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BF3O2 |

| Molecular Weight | 197.93 g/mol |

| pKa | 5.67 ± 0.01 |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against various microorganisms. The compound has been tested against both bacterial and fungal strains, showing promising results.

In Vitro Studies

- Antibacterial Activity :

- Antifungal Activity :

The antimicrobial mechanism of this compound appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the mechanism observed in benzoxaborole antifungal agents like AN2690. Docking studies suggest that the compound can bind effectively to the active site of LeuRS in microorganisms, potentially disrupting protein synthesis .

Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial properties of various phenylboronic acids, including this compound. The results indicated that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with a notable MIC value against Bacillus cereus being lower than that of AN2690 .

Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of boronic acids, emphasizing how modifications like the trifluoromethyl group can enhance biological activity. It was found that compounds with electron-withdrawing groups exhibited increased acidity and binding affinity for diols, which is crucial for their antimicrobial action .

Propriétés

IUPAC Name |

[2-hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(6(4)12)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKFKKGOOLKAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674665 | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-17-2 | |

| Record name | B-[2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Hydroxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.